molecular formula C15H21NO B14272709 6-Ethoxy-2,2,4,8-tetramethyl-1,2-dihydroquinoline CAS No. 127702-78-7

6-Ethoxy-2,2,4,8-tetramethyl-1,2-dihydroquinoline

Cat. No.: B14272709
CAS No.: 127702-78-7
M. Wt: 231.33 g/mol
InChI Key: MLEWXZAGAJGYSV-UHFFFAOYSA-N
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Description

6-Ethoxy-2,2,4,8-tetramethyl-1,2-dihydroquinoline is a quinoline derivative known for its antioxidant properties. This compound is often studied for its potential applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-2,2,4,8-tetramethyl-1,2-dihydroquinoline typically involves the alkylation of 2,2,4,8-tetramethyl-1,2-dihydroquinoline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-2,2,4,8-tetramethyl-1,2-dihydroquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like halides or other nucleophiles.

Major Products Formed

Mechanism of Action

The mechanism of action of 6-ethoxy-2,2,4,8-tetramethyl-1,2-dihydroquinoline involves its ability to donate electrons and neutralize free radicals. The compound’s structure allows for the delocalization of unpaired electrons, stabilizing the radical form and preventing further oxidative damage . This antioxidant activity is crucial in protecting cells and materials from oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethoxy-2,2,4,8-tetramethyl-1,2-dihydroquinoline is unique due to its specific substitution pattern, which influences its reactivity and stability. The presence of the ethoxy group and multiple methyl groups enhances its antioxidant properties and makes it a valuable compound for various applications .

Properties

CAS No.

127702-78-7

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

6-ethoxy-2,2,4,8-tetramethyl-1H-quinoline

InChI

InChI=1S/C15H21NO/c1-6-17-12-7-10(2)14-13(8-12)11(3)9-15(4,5)16-14/h7-9,16H,6H2,1-5H3

InChI Key

MLEWXZAGAJGYSV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C(=C1)C)NC(C=C2C)(C)C

Origin of Product

United States

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